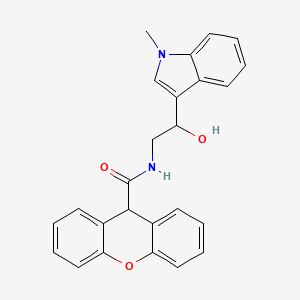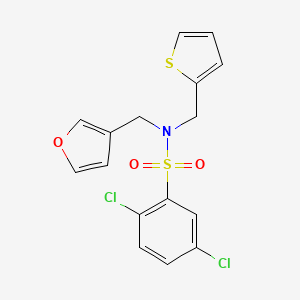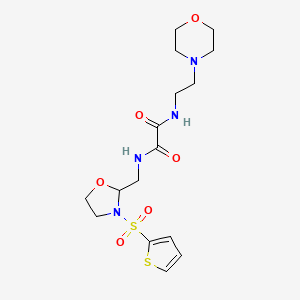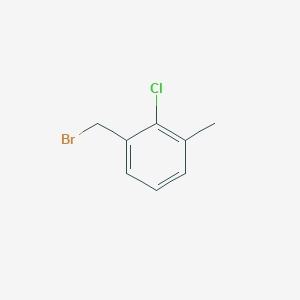
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features both indole and xanthene moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The indole ring is a common motif in many natural products and pharmaceuticals, while the xanthene scaffold is known for its fluorescent properties, making this compound potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic synthesis. One possible route includes:
Formation of the Indole Derivative: Starting with 1-methylindole, a hydroxylation reaction can be performed using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the 2-position.
Alkylation: The hydroxylated indole can then be alkylated with an appropriate alkyl halide to introduce the 2-(1-methyl-1H-indol-3-yl)ethyl group.
Xanthene Carboxylation: Separately, xanthene can be carboxylated at the 9-position using a Friedel-Crafts acylation reaction with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Amide Bond Formation: Finally, the indole derivative and the xanthene carboxylic acid can be coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, potentially forming indole-2,3-diones under strong oxidizing conditions.
Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), Friedel-Crafts acylation reagents
Major Products
Oxidation: Indole-2,3-diones
Reduction: Corresponding amines
Substitution: Halogenated indoles, acylated indoles
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide can be used as a fluorescent probe due to the xanthene moiety. It can also serve as a building block for more complex molecules in synthetic organic chemistry.
Biology
Biologically, this compound may be investigated for its potential as a therapeutic agent. The indole ring is known for its presence in many bioactive molecules, suggesting possible applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their anticancer, antimicrobial, or anti-inflammatory properties, leveraging the known activities of indole derivatives.
Industry
Industrially, the fluorescent properties of the xanthene moiety make this compound useful in the development of dyes and imaging agents.
Mecanismo De Acción
The mechanism of action for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, while the xanthene part could contribute to fluorescence-based detection mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the indole and xanthene structures, which imparts both biological activity and fluorescent properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for multidisciplinary research and applications.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-27-15-19(16-8-2-5-11-20(16)27)21(28)14-26-25(29)24-17-9-3-6-12-22(17)30-23-13-7-4-10-18(23)24/h2-13,15,21,24,28H,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQJGNIVPWANGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2767605.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2767617.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2767619.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B2767623.png)
